molecular formula C11H9F2N3OS B3269119 6-Amino-2-[[(2,3-difluorophenyl)methyl]thio]-4-pyrimidinol CAS No. 503271-69-0

6-Amino-2-[[(2,3-difluorophenyl)methyl]thio]-4-pyrimidinol

Cat. No. B3269119
CAS RN: 503271-69-0
M. Wt: 269.27 g/mol
InChI Key: OIJAQCUSQDDCOY-UHFFFAOYSA-N
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Description

6-Amino-2-[[(2,3-difluorophenyl)methyl]thio]-4-pyrimidinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is known for its unique properties that make it an attractive candidate for drug development.

Scientific Research Applications

6-Amino-2-[[(2,3-difluorophenyl)methyl]thio]-4-pyrimidinol has various scientific research applications, especially in the field of medicinal chemistry. This compound has been studied extensively for its potential use in the treatment of cancer and viral infections. It has also been investigated for its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 6-Amino-2-[[(2,3-difluorophenyl)methyl]thio]-4-pyrimidinol is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes or proteins that are involved in the development or progression of diseases such as cancer or viral infections.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have antiviral activity against certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-Amino-2-[[(2,3-difluorophenyl)methyl]thio]-4-pyrimidinol is its unique chemical structure, which makes it an attractive candidate for drug development. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it challenging to develop drugs based on this compound.

Future Directions

There are several future directions for research on 6-Amino-2-[[(2,3-difluorophenyl)methyl]thio]-4-pyrimidinol. One direction is to further investigate its mechanism of action and identify specific targets for drug development. Another direction is to study its potential use in combination with other drugs for the treatment of cancer or viral infections. Additionally, more research is needed to determine the safety and toxicity of this compound for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in medicinal chemistry. Its unique properties make it an attractive candidate for drug development, especially for the treatment of cancer and viral infections. While there are still many unknowns about this compound, further research in this area could lead to significant advancements in the field of medicine.

properties

IUPAC Name

4-amino-2-[(2,3-difluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3OS/c12-7-3-1-2-6(10(7)13)5-18-11-15-8(14)4-9(17)16-11/h1-4H,5H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJAQCUSQDDCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655748
Record name 6-Amino-2-{[(2,3-difluorophenyl)methyl]sulfanyl}pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

503271-69-0
Record name 6-Amino-2-{[(2,3-difluorophenyl)methyl]sulfanyl}pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate (7.1 g) was added portion wise to a stirred suspension of 60% sodium hydride (2.4 g) in dry N,N-dimethylformamide (70 ml). After 1 hour a solution of 2,3-Difluorobenzyl bromide (10 g) in dry N,N-dimethylformamide (10 ml) was added. Stirred over weekend at room temperature. Poured on to ice/water and the precipitate was collected by filtration to give 9.6 g of product. 81% yield.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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